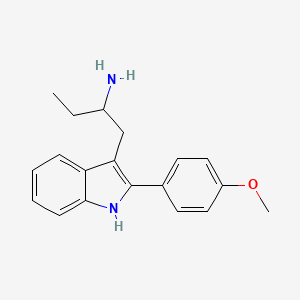
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane is an organosilicon compound that features a cyclohexene ring substituted with a chlorophenyl group and a trimethylsilane group. Organosilicon compounds are known for their versatility in organic synthesis and their applications in various fields such as materials science, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane typically involves the reaction of a cyclohexene derivative with a chlorophenyl compound in the presence of a silylating agent. Common silylating agents include trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale silylation reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the chlorophenyl group or the cyclohexene ring, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group or the trimethylsilane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., alkyl halides) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Alkanes, alkenes, or reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex organosilicon compounds.
Biology
In biological research, organosilicon compounds are often explored for their potential as bioactive molecules or as tools for studying biological processes.
Medicine
Industry
In the industrial sector, organosilicon compounds are used in the production of materials such as silicones, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane would depend on its specific application
Comparación Con Compuestos Similares
Similar Compounds
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane: Unique due to the presence of both a chlorophenyl group and a trimethylsilane group.
(4-Phenylcyclohex-1-enyloxy)trimethylsilane: Lacks the chlorine atom, which may affect its reactivity and applications.
(4-(2-Bromophenyl)cyclohex-1-enyloxy)trimethylsilane: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity.
Uniqueness
The presence of the chlorophenyl group in this compound may impart unique chemical properties, such as increased reactivity in substitution reactions or specific interactions with biological targets.
Propiedades
Fórmula molecular |
C15H21ClOSi |
|---|---|
Peso molecular |
280.86 g/mol |
Nombre IUPAC |
[4-(2-chlorophenyl)cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21ClOSi/c1-18(2,3)17-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-7,10,12H,8-9,11H2,1-3H3 |
Clave InChI |
GBXWWNXWUYZYMH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CCC(CC1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




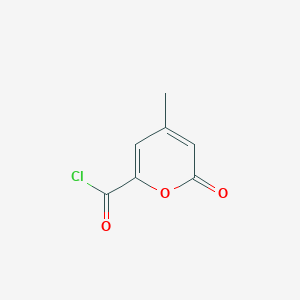
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
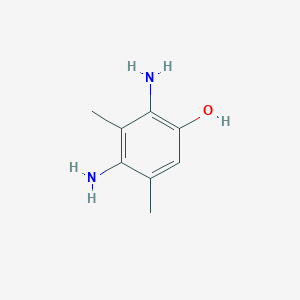
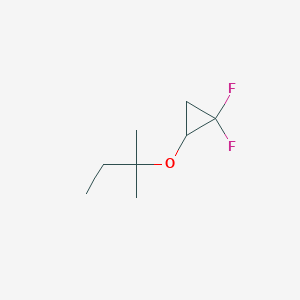

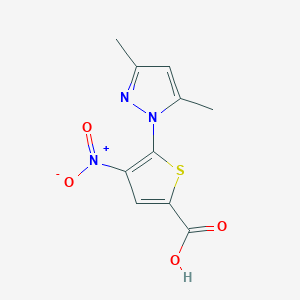
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)
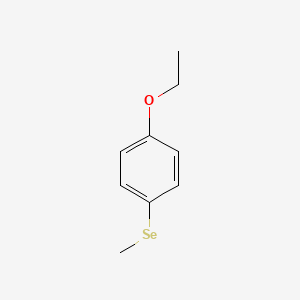
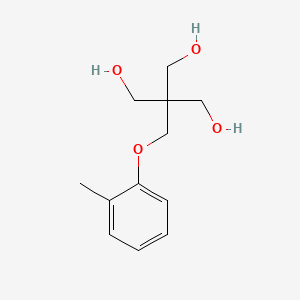
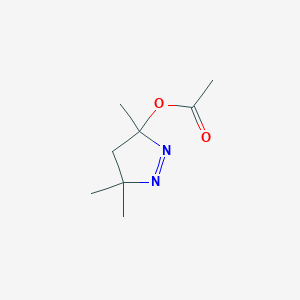
![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
